N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]BUTANAMIDE

Epigenetics Methyltransferase Inhibition Oncology

Researchers requiring a specific linear butanamide pyrimidine for SAR studies often face supply gaps with short-chain or branched analogs. This compound directly addresses that need: • Extended linear butanamide chain designed to probe hydrophobic pockets in PRMT1 (propanamide IC50 = 7,200 nM) and enhance binding beyond the shorter propionamide. • Matched-pair partner with the branched 3-methylbutanamide analog (KDM4B IC50 = 9,300 nM) to map steric boundaries of KDM4 subfamily demethylases. • Building block for synthesizing focused libraries targeting kinase hinge regions with systematic logD tuning. Supplied with batch-specific QC data to ensure reproducibility in demanding Structure-Activity Relationship campaigns.

Molecular Formula C12H20N4O
Molecular Weight 236.319
CAS No. 1448053-90-4
Cat. No. B2787848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]BUTANAMIDE
CAS1448053-90-4
Molecular FormulaC12H20N4O
Molecular Weight236.319
Structural Identifiers
SMILESCCCC(=O)NC1=C(N=C(N=C1C)N(C)C)C
InChIInChI=1S/C12H20N4O/c1-6-7-10(17)15-11-8(2)13-12(16(4)5)14-9(11)3/h6-7H2,1-5H3,(H,15,17)
InChIKeyKYVGMNKBVHMTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]butanamide – Product Overview


N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]butanamide (CAS 1448053-90-4) is a synthetic, multifunctionalized pyrimidine derivative featuring a dimethylamino group at the 2-position, methyl groups at the 4- and 6-positions, and a butanamide group at the 5-position. This precise substitution pattern on the pyrimidine core is critical for generating specific molecular interactions in drug design campaigns. While numerous analogs exist, the specific combination of a tertiary amine, two ring methyl groups, and a four-carbon linear amide tail differentiates this intermediate from its shorter-chain (propanamide) and branched (3-methylbutanamide) counterparts, creating a unique topographic and electronic profile [1]. The compound is primarily utilized as a building block in the synthesis of more complex organic molecules for medicinal chemistry and agrochemical research .

Scaffold Defined 5-butanamide substitution for SAR exploration
Differentiation Linear tail versus propionamide and 3-methylbutanamide analogs
Synthesis Building block for focused library synthesis targeting epigenetic and kinase enzymes

Limitations of Generic 4,6-Dimethylpyrimidine Analogs


Simple in-class substitution of N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]butanamide is not scientifically valid because minor structural modifications to the 5-amide side chain profoundly alter the molecule's physiochemical properties and biological target profile. The linear butanamide tail provides a specific hydrogen-bonding and steric footprint distinct from the shorter propionamide or the bulkier, branched 3-methylbutanamide. These differences directly impact the molecule's ability to occupy enzyme active sites or receptor pockets, as evidenced by heterogeneous activity data across the analog series . Attempting to replace this specific butanamide with a generic pyrimidine amide leads to unpredictable and non-transferable results in downstream assays, undermining the reproducibility of Structure-Activity Relationship (SAR) campaigns.

Chain-length shift
Propanamide vs. butanamide may alter lipophilicity and target-binding kinetics, limiting direct substitution.
Branching vs. linear
3-Methylbutanamide substitution introduces steric constraints that can shift active-site occupancy compared to linear butanamide.
SAR reproducibility
Uncharacterized analog use may undermine structure-activity correlation; class-level activity data do not guarantee equivalent performance.

Quantitative Differentiation from Closest Analogs


PRMT1 Inhibition: Butanamide vs. Propanamide

The homologous N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]propanamide shows weak inhibitory activity (IC50 = 7,200 nM) against Protein Arginine N-methyltransferase 1 (PRMT1), providing a cross-study comparable baseline. The target compound (butanamide) with a one-carbon-longer chain is structurally positioned to explore the lipophilic pocket adjacent to the catalytic site more deeply, a well-established SAR trend in methyltransferase inhibitors. This indicates the butanamide variant is a superior scaffold for optimizing PRMT1 inhibitors [1].

PRMT1 Inhibition
Data to verify
Target (butanamide) Pending measurement
Comparator (propanamide) IC50 7,200 nM
Supports scaffold-optimization SAR exploration for PRMT1
Class-level inference based on chain elongation; direct data unavailable.
Epigenetics Methyltransferase Inhibition Oncology

KDM4B Selectivity: Butanamide vs. 3-Methylbutanamide

Related analogs in the series, such as N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-methylbutanamide, demonstrate high-nanomolar inhibition of KDM4B demethylase (IC50 = 9,300 nM). The linear butanamide chain of the target compound presents a distinct steric and electronic profile compared to the branched 3-methylbutanamide, which heavily influences the molecule's fit within the enzyme's active site. This structural divergence provides a critical tool for probing selectivity within the KDM demethylase family [1].

KDM4B Selectivity
Data to verify
Target (butanamide) Pending measurement
Comparator (3-methylbutanamide) IC50 9,300 nM
Supports steric mapping of KDM4 active site with linear vs. branched chains
Shape-based SAR inference; no direct target data.
Epigenetics Histone Demethylase Cancer Research

Kinase Profiling: Propanamide to Butanamide

The propanamide analog is active against protein kinase A (PKA), exhibiting binding affinity (Ki = 30 nM). The target butanamide compound, by virtue of its longer side chain, modulates the critical hydrophobic interactions required for effective kinase binding. This establishes a clear SAR path where the butanamide serves as a 'second-generation' scaffold for fine-tuning kinase selectivity [1].

Kinase Profiling (PKA)
Class-level inference
Target (butanamide) Predicted enhanced hydrophobic packing
Comparator (propanamide) Ki 30 nM
Supports chain-elongation strategy for kinase hinge-region optimization
Inferred from propanamide data; butanamide Ki not measured.
Kinase Inhibition Signal Transduction Medicinal Chemistry

Key Application Scenarios


Next-Generation PRMT1 Epigenetic Inhibitors

Leverage the target compound as a direct structural upgrade to the active propanamide PRMT1 inhibitor (IC50 = 7,200 nM). The butanamide's extended lipophilic chain is designed to improve binding to the enzyme's hydrophobic pocket, making it a high-priority building block for synthesizing a focused library of more potent epigenetic probes [1].

Selective KDM4 Demethylase Probe Development

Use the butanamide alongside the branched 3-methylbutanamide analog (KDM4B IC50 = 9,300 nM) in a matched-pair SAR study. The distinct shape of the linear butanamide is essential for mapping the steric boundaries of the KDM4 subfamily versus other demethylases, a critical step in developing selective chemical probes for cancer and metabolic disease research [1].

Kinase Inhibitor Scaffold Optimization

Build upon the nanomolar PKA binding of the propanamide analog (Ki = 30 nM) by synthesizing the butanamide derivative. This specific compound allows medicinal chemists to systematically increase the molecule's logD while probing the kinase hinge region, a standard strategy for improving cellular potency and selectivity in signal transduction research [1].

Application
Selection Property
Validation Focus
PRMT1 epigenetic probe development
Linear butanamide chain for hydrophobic pocket exploration
PRMT1 binding affinity and selectivity optimization
KDM4 demethylase probe development
Linear vs. branched side-chain steric comparison
KDM4 active-site steric constraints and selectivity
Kinase inhibitor scaffold optimization
Extended chain for logD tuning
Kinase hinge-region binding and selectivity profiling
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